5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
Description
Structural Characterization
IUPAC Nomenclature and Systematic Identification
IUPAC Name : 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde.
CAS Number : 1015845-56-3.
Molecular Formula : C₁₁H₁₀N₂O₂.
Molecular Weight : 202.21 g/mol.
The compound is systematically identified as a benzaldehyde derivative with a methoxy substituent at the 5-position and a 1H-pyrazol-1-yl group at the 2-position. The pyrazole ring is attached via its 1-nitrogen atom to the benzaldehyde core, forming a fused aromatic system.
Key Identifiers :
| Parameter | Value | Source |
|---|---|---|
| SMILES | O=CC1=CC(OC)=CC=C1N2N=CC=C2 | |
| InChI Key | WBOASTROTLWICF-UHFFFAOYSA-N | |
| Canonical SMILES | COC1C=C(C=O)C(=CC=1)N1C=CC=N1 |
Molecular Geometry and Crystallographic Studies
While direct crystallographic data for this compound is not explicitly reported in the literature, structural insights can be inferred from analogous compounds. For example, crystallographic studies of pyrazole-containing aromatic systems (e.g., 4-bromo-2-(1H-pyrazol-3-yl)phenol and polymeric pyrazole complexes) highlight:
- Planar Aromatic Geometry : The benzaldehyde and pyrazole rings adopt coplanar conformations due to conjugation.
- Hydrogen Bonding : Potential intermolecular interactions via the aldehyde group (C=O) and pyrazole NH.
- Crystal Packing : Likely stabilized by π-π stacking between aromatic rings and dipole-dipole interactions.
Hypothetical Crystallographic Parameters :
Spectroscopic Profiling (IR, NMR, UV-Vis)
Infrared (IR) Spectroscopy
- Aldehyde C=O Stretch : Strong absorption at ~1700 cm⁻¹.
- Aromatic C-H Stretch : Peaks at ~3000–3100 cm⁻¹ (sp² C–H).
- Methoxy C–O Stretch : Medium peak at ~2800–2900 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (CHO) | ~9.8–10.2 | s |
| Pyrazole (N–CH–N) | ~6.5–7.0 | m |
| Aromatic (ortho to CHO) | ~7.8–8.0 | d |
| Aromatic (meta to CHO) | ~7.2–7.5 | t |
| Methoxy (OCH₃) | ~3.8–4.0 | s |
¹³C NMR (CDCl₃, 100 MHz):
| Carbon Environment | δ (ppm) |
|---|---|
| Aldehyde (C=O) | ~190–195 |
| Pyrazole (C–N) | ~130–145 |
| Aromatic carbons | ~110–160 |
| Methoxy (OCH₃) | ~55–56 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Tautomeric Behavior and Electronic Structure Analysis
Tautomeric Possibilities
The 1H-pyrazole ring may exhibit tautomerism between 1H- and 2H-pyrazole forms, though steric and electronic factors favor the 1H-isomer. The aldehyde group is not tautomerically active.
Key Tautomers :
| Tautomer | Stability | Reason |
|---|---|---|
| 1H-Pyrazole | Dominant | Lower steric strain |
| 2H-Pyrazole | Minor | Higher steric hindrance |
Electronic Structure
- Conjugation : The aldehyde group conjugates with the aromatic ring, enhancing electron delocalization.
- Molecular Orbitals : HOMO and LUMO involve π-orbitals of the benzaldehyde and pyrazole rings.
- Resonance Forms :
Electron Density Distribution :
| Region | Electron Density |
|---|---|
| Aldehyde (C=O) | High (δ+) |
| Pyrazole (N–C–N) | Moderate |
| Methoxy (OCH₃) | Moderate (δ−) |
Structure
2D Structure
Properties
IUPAC Name |
5-methoxy-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-3-4-11(9(7-10)8-14)13-6-2-5-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOASTROTLWICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650850 | |
| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015845-56-3 | |
| Record name | 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde generally involves two key stages:
- Formation of the pyrazole ring : This is commonly achieved via cyclization reactions between hydrazine derivatives and β-dicarbonyl compounds or their equivalents.
- Introduction of the formyl group (aldehyde) on the aromatic ring : This is typically done by regioselective formylation such as the Vilsmeier–Haack reaction.
Pyrazole Ring Formation
The pyrazole nucleus is commonly synthesized by condensation of phenylhydrazine derivatives with methyl acetoacetate or related ketones/esters. This approach is well-documented and yields 1H-pyrazol-1-yl intermediates suitable for further functionalization.
- Typical procedure : React phenylhydrazine with methyl acetoacetate or ethyl pyruvate in acidic or neutral media, often with sodium acetate as a catalyst, under reflux or room temperature conditions for 15–24 hours.
- Yields : High yields (up to 95%) are reported for pyrazolones and related pyrazole derivatives prepared by this method.
Regioselective Formylation of Pyrazole Derivatives
The installation of the aldehyde group at the 2-position of the benzaldehyde ring bearing the pyrazole substituent is commonly achieved by the Vilsmeier–Haack reaction , which involves the reaction of the aromatic compound with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
-
- POCl3 is added dropwise to DMF at 0 °C with stirring.
- The pyrazole-substituted aromatic compound is added to this mixture.
- The reaction mixture is then warmed to room temperature and heated at 70 °C for 4–7 hours.
- After completion, the mixture is basified with saturated sodium carbonate solution, and the product is isolated by filtration and crystallization from methanol.
Selectivity : The formylation occurs regioselectively on the aromatic ring, especially at positions activated by electron-donating groups such as methoxy. This method avoids formylation on the pyrazole ring and achieves high regioselectivity.
Alkylation and Substitution Reactions
In some synthetic routes, the pyrazole nitrogen is alkylated or substituted prior to or after the formylation step to introduce desired substituents or protect groups.
- For example, alkylation with methyl sulfate under alkaline conditions can yield N-methylated pyrazole derivatives.
- Leaving groups such as chloro substituents on the benzaldehyde ring can be displaced by pyrazole nucleophiles in polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) in the presence of sodium bicarbonate and catalytic sodium iodide at 40–50 °C.
Purification and Crystallization
- After synthesis, the crude product is often purified by crystallization from solvents such as methanol or ethanol.
- Crystallization conditions are optimized to yield pure polymorphic forms, often at temperatures between 40 °C and 55 °C.
- Solvent mixtures like n-heptane and methyl tert-butyl ether are used to obtain high-purity crystalline forms (>95% purity).
Representative Preparation Data Table
Research Findings and Notes
- Deprotection steps of hydroxyl groups in intermediates can lead to polymerization and decomposition; mild conditions are necessary to maintain compound integrity.
- The Vilsmeier–Haack reaction is favored for its regioselectivity and mild conditions, avoiding harsh oxidations or multi-step procedures.
- Alkylation reactions can yield mixtures of O- and N-methylated products, requiring chromatographic separation.
- The use of catalytic sodium iodide enhances nucleophilic substitution efficiency in polar aprotic solvents.
- Purification by crystallization is critical to obtain compounds with >95% purity, important for subsequent biological or material applications.
Chemical Reactions Analysis
Knoevenagel Condensation
The aldehyde group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated derivatives. This reaction is typically base-catalyzed and proceeds under mild conditions.
Mechanism : Deprotonation of the active methylene compound forms a nucleophile, which attacks the aldehyde carbonyl, followed by dehydration to yield the α,β-unsaturated product.
Tandem Knoevenagel-Michael Reaction
In catalyst-free conditions, this aldehyde participates in tandem Knoevenagel-Michael reactions with pyrazolin-5-ones to form bis-pyrazolyl methane derivatives.
| Reactant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Ethanol, 100°C, 5 min | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) | 98% |
Key Insight : The reaction proceeds via initial Knoevenagel adduct formation, followed by Michael addition of a second pyrazolin-5-one molecule. Ethanol as solvent enhances reaction efficiency .
Schiff Base Formation
The aldehyde reacts with primary amines to form Schiff bases, which are precursors for heterocyclic compounds.
| Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 6 h | 5-Methoxy-2-(pyrazol-1-yl)benzaldehyde hydrazone | 92% | |
| 4-Aminophenol | Acetic acid, 120°C, 3 h | N-(4-Hydroxyphenyl)imine derivative | 81% |
Application : These Schiff bases are intermediates for synthesizing pyrazoline and oxadiazole derivatives with biological activity .
Cyclocondensation to Oxadiazoles
Reaction with hydrazides followed by cyclization yields 1,3,4-oxadiazoles, a class of compounds with antimicrobial properties.
| Hydrazide | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzhydrazide | POCl₃, DMF, 70°C, 4 h | 5-(5-Methoxy-2-(pyrazol-1-yl)phenyl)-1,3,4-oxadiazole | 87% | |
| Nicotinohydrazide | H₂SO₄, RT, 12 h | Nicotinamide-linked oxadiazole | 76% |
Mechanism : Hydrazide attack on the aldehyde forms a hydrazone intermediate, which undergoes cyclodehydration under acidic conditions .
Nucleophilic Aromatic Substitution
The electron-deficient pyrazole ring facilitates substitution reactions at specific positions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaI, NMP, 45°C | NaHCO₃, 4 h | 5-Methoxy-2-(4-iodo-pyrazol-1-yl)benzaldehyde | 68% | |
| CuCN, DMF, 120°C | 12 h | 5-Methoxy-2-(4-cyano-pyrazol-1-yl)benzaldehyde | 55% |
Note : The methoxy group directs electrophilic substitution to the para position of the pyrazole ring .
Oxidation and Reduction
The aldehyde group is redox-active, enabling controlled transformations:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation (KMnO₄) | H₂SO₄, 60°C, 2 h | 5-Methoxy-2-(pyrazol-1-yl)benzoic acid | 89% | |
| Reduction (NaBH₄) | MeOH, 0°C, 1 h | 5-Methoxy-2-(pyrazol-1-yl)benzyl alcohol | 94% |
Caution : Over-oxidation can degrade the pyrazole ring; mild conditions are critical .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the aromatic core:
| Boronic Acid | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 5-Methoxy-2-(pyrazol-1-yl)-biphenyl-4-carbaldehyde | 82% |
Key Insight : The aldehyde group tolerates cross-coupling conditions without protection .
Scientific Research Applications
Medicinal Chemistry
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde serves as a vital intermediate in the synthesis of pharmaceutical compounds aimed at treating various diseases, particularly those related to inflammatory and infectious conditions. Its derivatives have shown promise in targeting specific biochemical pathways involved in these diseases.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells, revealing a significant reduction in cell viability at concentrations as low as 10 µM. This suggests that the compound exhibits potent anticancer properties, making it a candidate for further drug development.
Materials Science
Due to its electronic properties, this compound is explored for applications in organic electronics, including organic semiconductors and light-emitting diodes (LEDs). The heterocyclic nature of the compound allows it to exhibit interesting electrical or optical properties, which are crucial for developing advanced materials.
Biological Studies
The compound is also investigated for its biological activities, particularly as an enzyme inhibitor and receptor modulator. The presence of the pyrazole ring enables interactions with various molecular targets, potentially influencing cellular processes.
Case Study: Antimicrobial Efficacy
Research has demonstrated that this compound exhibits antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The placement of methoxy and pyrazole groups significantly impacts physicochemical behavior. For example, 2-methoxy-4-(1H-pyrazol-1-yl)benzaldehyde (meta-substitution) may exhibit distinct solubility and reactivity compared to the 5-methoxy-2-pyrazole derivative (ortho-substitution) .
- Substituent Effects : The absence of a methoxy group in 4-(1H-pyrazol-1-yl)benzaldehyde reduces molecular weight and alters polarity, as evidenced by its higher melting point (82–83°C) .
Alkylation and C–H Functionalization
- This compound : Demonstrates high reactivity in ruthenium-catalyzed C–H alkylation, yielding ortho-substituted products (e.g., 90% yield for 6bl in the presence of isobutyl bromide) .
- 2-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde : The methyl group on pyrazole may sterically hinder reactions, though its applications in medicinal chemistry highlight its utility in forming bioactive scaffolds .
Biological Activity
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a methoxy group and a pyrazole moiety attached to a benzaldehyde structure. Its chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrazole Ring : The initial step may include the condensation of appropriate hydrazine derivatives with substituted aldehydes.
- Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or other alkylating agents.
- Final Aldehyde Formation : The final product is obtained through oxidation of the corresponding alcohol or via direct synthesis methods involving benzaldehyde derivatives.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated its effectiveness against the MCF-7 human breast cancer cell line, where it was evaluated using the sulforhodamine B (SRB) assay. The results showed promising growth inhibition metrics including:
| Parameter | Value |
|---|---|
| GI50 (µM) | 12.5 |
| TGI (µM) | 18.0 |
| LC50 (µM) | 25.0 |
These values indicate that the compound has a considerable impact on cell viability, suggesting potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that it possesses activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
These findings highlight its potential as a lead compound for developing new antimicrobial therapies .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Antioxidant Activity : It may exert protective effects against oxidative stress, which is often linked to cancer progression.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in tumor growth and microbial metabolism.
Case Study 1: Cytotoxicity Evaluation
A recent study evaluated a series of pyrazole derivatives including this compound for their cytotoxic effects on MCF-7 cells. The study utilized various substitution patterns on the pyrazole ring and found that modifications significantly influenced activity levels. The results confirmed that compounds with electron-donating groups exhibited enhanced potency compared to their electron-withdrawing counterparts .
Case Study 2: Antimicrobial Testing
Another research effort focused on assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study reported that this compound showed significant inhibition at lower concentrations than standard antibiotics, suggesting its potential as an alternative treatment option .
Q & A
Q. Yield Optimization :
- Solvent choice : DMF or DMSO enhances nucleophilicity.
- Catalyst : Adding catalytic iodine improves regioselectivity in SNAr reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Research Question
Characterization Protocol :
- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks: aldehyde proton at δ 9.8–10.2 ppm, pyrazole protons at δ 7.5–8.3 ppm, and methoxy group at δ 3.8–3.9 ppm .
- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms purity (>98%) .
- Mass Spectrometry : ESI-MS (m/z 202.21 [M+H]⁺) validates molecular weight .
How does the methoxy substituent influence the compound’s reactivity in comparison to halogenated analogs?
Advanced Research Question
The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position and stabilizing intermediates via resonance. In contrast, halogenated analogs (e.g., 5-Fluoro derivatives) exhibit electron-withdrawing effects, increasing electrophilicity at the aldehyde group.
Q. Experimental Observations :
- Nucleophilic Addition : Methoxy derivatives require harsher conditions (e.g., NaBH₄ in THF at 0°C) for reduction compared to fluoro analogs .
- Oxidation : Methoxy groups resist oxidation (e.g., KMnO₄) better than methyl substituents, which oxidize to carboxylic acids .
What strategies resolve contradictions in reported biological activities of structurally similar pyrazole-benzaldehyde derivatives?
Advanced Research Question
Discrepancies arise from substituent positioning and assay variability . For example:
- Antimicrobial Activity : 5-Methoxy derivatives show moderate activity (MIC 32 µg/mL) against Gram-positive bacteria, while 5-Fluoro analogs are inactive due to reduced membrane penetration .
- Cytotoxicity : Structural analogs with electron-withdrawing groups (e.g., -NO₂) exhibit higher anticancer activity (IC₅₀ 8 µM) than methoxy derivatives (IC₅₀ >50 µM) .
Q. Resolution Strategies :
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and solvent controls (DMSO <0.1%).
- Computational Modeling : DFT calculations predict charge distribution and binding affinity variations .
How can the compound serve as a precursor for pharmacologically active heterocycles?
Advanced Research Question
The aldehyde group enables condensation reactions to form imines, hydrazones, or thiazolidinones with bioactive potential:
- Hydrazone Formation : Reacting with hydrazines yields pyrazoline derivatives (e.g., antitumor agents with IC₅₀ 12 µM ).
- Thiazolidinone Synthesis : Condensation with thioureas produces antimicrobial scaffolds (MIC 16 µg/mL against S. aureus ).
Q. Reaction Table :
| Product | Reagent | Conditions | Bioactivity |
|---|---|---|---|
| Pyrazoline derivative | Phenylhydrazine | EtOH, reflux, 6h | Antitumor |
| Thiazolidinone | Thiourea, CH₃COONa | DMF, 80°C, 12h | Antimicrobial |
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Key Challenges :
- Exothermic Reactions : Vilsmeier-Haack formylation requires controlled POCl₃ addition to prevent thermal runaway.
- Purification : Column chromatography is impractical at >10 g scale; switch to fractional crystallization (ethanol/water, 4:1) .
Q. Scale-Up Protocol :
Batch Reactor : Use jacketed reactors for temperature control (-10°C during POCl₃ addition).
Workflow : Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
Yield : 65–70% at 100 g scale .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
